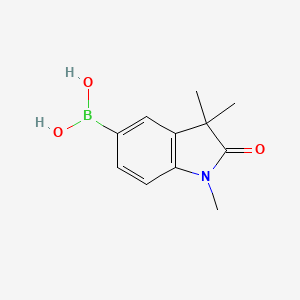
(1,3,3-Trimethyl-2-oxoindolin-5-YL)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3,3-Trimethyl-2-oxoindolin-5-YL)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a 2-oxoindoline scaffold, which is further substituted with three methyl groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,3-Trimethyl-2-oxoindolin-5-YL)boronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation. One common method is the reaction of 1,3,3-trimethyl-2-oxoindoline with a boron-containing reagent such as borane (BH3) or diborane (B2H6) under controlled conditions. The resulting boronate ester is then oxidized to yield the boronic acid derivative .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydroboration processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(1,3,3-Trimethyl-2-oxoindolin-5-YL)boronic acid undergoes a variety of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid can participate in nucleophilic substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) or sodium perborate for oxidation reactions.
Nucleophiles: For substitution reactions, common nucleophiles include amines, alcohols, and thiols.
Major Products
The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), alcohols or ketones (from oxidation), and various substituted indoline derivatives (from substitution reactions).
Applications De Recherche Scientifique
(1,3,3-Trimethyl-2-oxoindolin-5-YL)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing drugs with unique pharmacological properties.
Mécanisme D'action
The mechanism of action of (1,3,3-Trimethyl-2-oxoindolin-5-YL)boronic acid in chemical reactions involves the formation of a boronate complex, which can undergo transmetalation with a palladium catalyst in Suzuki-Miyaura coupling reactions. This process facilitates the transfer of the organic group from boron to palladium, leading to the formation of a new carbon-carbon bond . The boronic acid group can also act as a Lewis acid, coordinating with nucleophiles and facilitating substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in organic synthesis.
2-Oxoindolin-5-ylboronic Acid: A structurally similar compound with a different substitution pattern on the indoline ring.
Uniqueness
(1,3,3-Trimethyl-2-oxoindolin-5-YL)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of three methyl groups on the indoline ring enhances its stability and makes it a valuable reagent in the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C11H14BNO3 |
|---|---|
Poids moléculaire |
219.05 g/mol |
Nom IUPAC |
(1,3,3-trimethyl-2-oxoindol-5-yl)boronic acid |
InChI |
InChI=1S/C11H14BNO3/c1-11(2)8-6-7(12(15)16)4-5-9(8)13(3)10(11)14/h4-6,15-16H,1-3H3 |
Clé InChI |
MQOYQBQWVZCSSS-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)N(C(=O)C2(C)C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















